molecular formula C11H17NO B13568124 (s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol

(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol

Cat. No.: B13568124
M. Wt: 179.26 g/mol
InChI Key: GKSHQZSSTGBJAT-LLVKDONJSA-N
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Description

(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 2,4,5-trimethylphenyl substituent. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2,4,5-trimethylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Automated Chiral Resolution: Employing high-performance liquid chromatography (HPLC) systems for the separation of enantiomers on a large scale.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 2,4,5-trimethylbenzaldehyde or 2,4,5-trimethylbenzoic acid.

    Reduction: Formation of 2,4,5-trimethylphenylethylamine.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter synthesis or degradation.

Comparison with Similar Compounds

Similar Compounds

  • (s)-2-Amino-2-(2,3,4-trimethylphenyl)ethan-1-ol
  • (s)-2-Amino-2-(2,4,6-trimethylphenyl)ethan-1-ol
  • (s)-2-Amino-2-(3,4,5-trimethylphenyl)ethan-1-ol

Uniqueness

(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its steric and electronic properties, thereby affecting its reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2S)-2-amino-2-(2,4,5-trimethylphenyl)ethanol

InChI

InChI=1S/C11H17NO/c1-7-4-9(3)10(5-8(7)2)11(12)6-13/h4-5,11,13H,6,12H2,1-3H3/t11-/m1/s1

InChI Key

GKSHQZSSTGBJAT-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)[C@@H](CO)N)C

Canonical SMILES

CC1=CC(=C(C=C1C)C(CO)N)C

Origin of Product

United States

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